molecular formula C28H26N2O5S B15353608 benzhydryl (6R)-6-benzamido-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

benzhydryl (6R)-6-benzamido-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B15353608
M. Wt: 502.6 g/mol
InChI Key: MPRIHCHLMOZDFF-YLWDMDAFSA-N
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Description

6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide is a complex organic compound with a molecular formula of C28H26N2O5S and a molecular weight of 502.58

Preparation Methods

Synthetic Routes and Reaction Conditions: 3.2.0 ... - BOC Sci. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific solvents to ensure the desired product formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity. Advanced techniques such as chromatography and crystallization may be employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo 3.2.0 ... - BOC Sci[{{{CITATION{{{_1{6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2 ...](https://www.scbt.com/p/6-benzamido-3-3-dimethyl-7-oxo-4-thia-1-azabicyclo3-2-0heptane-2-carboxylic-acid-benzhydryl-ester-4-oxide).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and protein interactions.

  • Medicine: Investigated for its potential therapeutic properties, such as antibacterial or antifungal activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

When compared to similar compounds, 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide stands out due to its unique structure and functional groups. Similar compounds may include other bicyclic compounds with benzamido or benzhydryl ester groups, but the specific arrangement and substitution pattern of this compound make it distinct.

Comparison with Similar Compounds

  • 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid

  • Benzhydryl Ester derivatives

  • Other bicyclic compounds with similar functional groups

This comprehensive overview highlights the significance and versatility of 6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester 4-Oxide in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

benzhydryl (6R)-6-benzamido-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C28H26N2O5S/c1-28(2)23(27(33)35-22(18-12-6-3-7-13-18)19-14-8-4-9-15-19)30-25(32)21(26(30)36(28)34)29-24(31)20-16-10-5-11-17-20/h3-17,21-23,26H,1-2H3,(H,29,31)/t21-,23?,26?,36?/m1/s1

InChI Key

MPRIHCHLMOZDFF-YLWDMDAFSA-N

Isomeric SMILES

CC1(C(N2C(S1=O)[C@@H](C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)C3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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